molecular formula C22H22 B8606968 1,6-Diisopropylpyrene

1,6-Diisopropylpyrene

Cat. No.: B8606968
M. Wt: 286.4 g/mol
InChI Key: OIJKDHDRKJJPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diisopropylpyrene is a useful research compound. Its molecular formula is C22H22 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,6-di(propan-2-yl)pyrene

InChI

InChI=1S/C22H22/c1-13(2)17-9-5-15-8-12-20-18(14(3)4)10-6-16-7-11-19(17)21(15)22(16)20/h5-14H,1-4H3

InChI Key

OIJKDHDRKJJPGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)C)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmospheric argon gas flow, 1,6-dibromopyrene in an amount of 20 g (55.6 millimole), isopropylmagnesiumbromide in an amount of 117 milliliter [117 millimole, 1 mole/liter (THF: tetrahydrofuran)], (diphenylphosphino ferrocene)palladium(II)dichloride in an amount of 2.27 g (5% by mole) and dried dioxane in an amount of 130 milliliter were placed into a three-neck flask equipped with a cooling pipe and having a capacity of 500 milliliter, and the resultant solution was stirred with heating at a temperature of 90° C. for 8 hours. After the completion of the reaction, adding 100 milliliter of dilute hydrochloric acid, an organic layer was separated and concentrated under a reduced pressure. Then, the organic layer was passed through a silicagel short column, and after concentrating under the reduced pressure again, a precipitated crystal was separated by filtration and as a result, 7.4 g of 1,6-diisopropyl pyrene (pale yellow powder) was obtained (the yield: 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(diphenylphosphino ferrocene)palladium(II)dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.